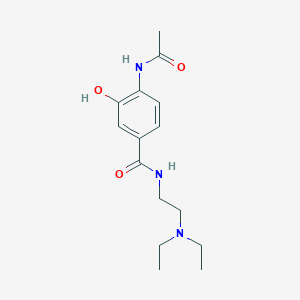

N-Acetyl-3-hydroxyprocainamide

Description

N-Acetyl-3-hydroxyprocainamide (IUPAC: N-[2-(diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid) is a secondary metabolite of procainamide, a class Ia antiarrhythmic agent. This compound is formed through hepatic acetylation and hydroxylation of procainamide, a process mediated by cytochrome P450 enzymes and N-acetyltransferases . Its structural features include an acetyl group at the aromatic amine position and a hydroxyl group at the 3-position of the benzene ring, distinguishing it from the parent drug and other metabolites. This compound is primarily studied for its pharmacokinetic properties and cross-reactivity in diagnostic assays .

Properties

IUPAC Name |

4-acetamido-N-[2-(diethylamino)ethyl]-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-4-18(5-2)9-8-16-15(21)12-6-7-13(14(20)10-12)17-11(3)19/h6-7,10,20H,4-5,8-9H2,1-3H3,(H,16,21)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REELIONXYPAEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000235 | |

| Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79048-58-1 | |

| Record name | N-Acetyl-3-hydroxyprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-hydroxyprocainamide typically involves the acetylation of 3-hydroxyprocainamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-hydroxyprocainamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base are used for substitution reactions.

Major Products: The major products formed from these reactions include various acylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-3-hydroxyprocainamide has several applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for the study of acylaminobenzoic acid derivatives.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

Medicine: As a metabolite of procainamide, it is investigated for its pharmacokinetics and potential therapeutic effects.

Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of N-Acetyl-3-hydroxyprocainamide involves its interaction with sodium channels in neuronal membranes. It stabilizes the membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect. This mechanism is similar to that of procainamide, which is a sodium channel blocker .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

N-Acetyl-3-hydroxyprocainamide is closely related to two key compounds: procainamide and N-acetylprocainamide (acecainide). Below is a structural and metabolic comparison:

Cross-Reactivity in Immunoassays

This compound exhibits distinct cross-reactivity profiles in urine drug screening (UDS) compared to procainamide and other metabolites. Data from large-scale experimental validations are summarized below:

| Compound Tested | Parent Drug | Concentration Causing Presumptive Positive (μg/mL) | Assay Type |

|---|---|---|---|

| Procainamide | Procainamide | 23.2 – 92.8 | Amphetamines UDS |

| This compound | Procainamide | 92.2 – 126.2 | Amphetamines UDS |

| Methyldopamine | Methyldopa | 13.6 | Amphetamines UDS |

| Trimethoprim | Trimethoprim | 47.2 | Amphetamines UDS |

Key findings:

- This compound requires ~4× higher concentrations than procainamide to trigger false-positive results in amphetamines UDS, indicating lower cross-reactivity .

- Variability in cross-reactivity thresholds (e.g., 92.2 vs. 126.2 μg/mL) may reflect differences in assay methodologies or metabolite stability .

Pharmacological and Toxicological Profiles

- Procainamide : Direct sodium channel blockade; associated with lupus-like syndrome due to hydroxylated metabolites.

- This compound: No significant antiarrhythmic activity; primarily a clearance metabolite.

Research Implications and Gaps

- Diagnostic Challenges: Despite lower cross-reactivity, this compound may still interfere with UDS in patients on high-dose procainamide therapy, necessitating confirmatory testing (e.g., LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.